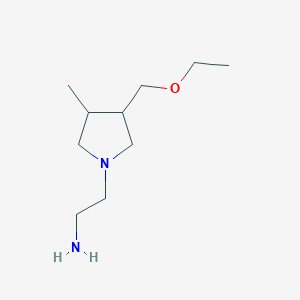
2-Azido-1-(4-(2-fluoroethyl)piperazin-1-yl)ethan-1-one
Overview
Description
2-Azido-1-(4-(2-fluoroethyl)piperazin-1-yl)ethan-1-one (2-FEP) is an organic compound with a unique structure and properties. It is a nitrogen-containing heterocyclic compound that is used in a variety of scientific and industrial applications. It has been studied extensively for its potential use in medicinal chemistry, drug delivery, and biochemistry.
Scientific Research Applications
Synthesis and Characterization
2-Azido-1-(4-(2-fluoroethyl)piperazin-1-yl)ethan-1-one serves as a precursor in the synthesis of complex molecules through click chemistry approaches. It is used in the synthesis of compounds like 1-(4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone, characterized by IR, NMR, MS, and evaluated for thermal stability using TGA and DSC techniques. The synthesized compounds undergo structural confirmation via single crystal XRD analysis and are evaluated for cytotoxicity, offering insights into their pharmacokinetics nature through binding analysis with human serum albumin and molecular docking studies (Govindhan et al., 2017).
Green Synthesis Approaches
Eco-friendly microwave-assisted synthesis methods utilize 2-azido precursors for creating regioselective 1,4-disubstituted 1,2,3-triazole isomers. This approach emphasizes accelerated reactions and environmental sustainability, highlighting the versatility of 2-azido compounds in green chemistry (Said et al., 2020).
Biological Activity and Pharmacological Applications
The chemical structure of 2-azido derivatives is integral in the synthesis of novel conazole analogues, which are then evaluated for their biological activities including antimicrobial, antioxidant, and enzyme inhibitory potentials. The compounds show promising results in various bioassays, further validated by molecular docking to understand their therapeutic potential (Mermer et al., 2018).
Inhibitory Activity Against HIV-1
Modifications and substitutions on the piperazine ring of indole-based derivatives, including 2-azido-1-(4-(2-fluoroethyl)piperazin-1-yl)ethan-1-one, demonstrate significant inhibitory activity against HIV-1 attachment. This reveals the critical role of the piperazine scaffold in deploying pharmacophore elements that complement the binding site on gp120 (Wang et al., 2009).
Corrosion Inhibition Properties
Research into cadmium(II) Schiff base complexes derived from 2-azido-1-(4-(2-fluoroethyl)piperazin-1-yl)ethan-1-one analogues explores their application as corrosion inhibitors on mild steel. This innovative application bridges coordination chemistry with materials and corrosion engineering, showing how organic compounds can contribute to the field of materials science (Das et al., 2017).
properties
IUPAC Name |
2-azido-1-[4-(2-fluoroethyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FN5O/c9-1-2-13-3-5-14(6-4-13)8(15)7-11-12-10/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFDPQJHDOKPJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-1-(4-(2-fluoroethyl)piperazin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-(2-Azidoethyl)-4-(methoxymethyl)-2-azaspiro[4.4]nonane](/img/structure/B1491103.png)
![2-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1491104.png)
